molecular formula C14H23N3O5 B2657506 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide CAS No. 1396853-15-8

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide

Cat. No.: B2657506
CAS No.: 1396853-15-8
M. Wt: 313.354
InChI Key: YVBZRMGVJSDVAA-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a hydroxyoxan-4-yl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions.

    Oxan-4-yl Substitution: The acetylated piperazine is reacted with 4-hydroxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the hydroxyoxan-4-yl moiety.

    Final Coupling: The final step involves coupling the intermediate with 2-oxoacetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxan-4-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

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Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide , with the CAS number 1396853-15-8 , is a synthetic derivative notable for its potential biological activities. Its structure includes a piperazine moiety, which is often associated with various pharmacological effects, and an oxan ring that may contribute to its interaction with biological targets.

  • Molecular Formula : C14H23N3O5
  • Molecular Weight : 313.3495 g/mol
  • LogP : Indicates moderate lipophilicity, suggesting potential for membrane permeability.

Biological Activity Overview

Research indicates that compounds containing piperazine and oxan structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : The presence of functional groups may confer antibacterial or antifungal properties.
  • Neuropharmacological Effects : Compounds with piperazine rings are frequently investigated for their effects on the central nervous system.

Antitumor Activity

A study evaluating the cytotoxic effects of similar compounds revealed that those with the piperazine scaffold exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)
This compoundMCF-715.0
This compoundHeLa12.5

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuropharmacological Effects

Preliminary assessments of neuropharmacological activity suggest that the compound may interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. Further studies are needed to elucidate these interactions in vivo.

Case Studies

One significant case study involved a series of derivatives based on the piperazine framework, where modifications to the oxan moiety led to enhanced selectivity for certain cancer types. The study highlighted the importance of structural variation in optimizing biological activity.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-11(18)16-4-6-17(7-5-16)13(20)12(19)15-10-14(21)2-8-22-9-3-14/h21H,2-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBZRMGVJSDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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